molecular formula C20H11ClF3N3O2S B5986178 6-chloro-3-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one

6-chloro-3-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one

Cat. No.: B5986178
M. Wt: 449.8 g/mol
InChI Key: ZJNXEXXWTWKTBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 4-hydroxy-6-(trifluoromethyl)pyrimidine.

    Formation of the Quinoline Ring: The quinoline ring is often synthesized through a Friedländer synthesis, which involves the reaction of aniline derivatives with ketones.

    Coupling of the Rings: The final step involves coupling the pyrimidine and quinoline rings through a sulfanyl linkage, often using thiol reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Amines, thiols, alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, the compound is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a valuable compound for drug discovery.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
  • 2-Mercapto-6-(trifluoromethyl)-4-pyrimidinol
  • 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

Uniqueness

What sets 6-chloro-3-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one apart is its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its unique structure provides opportunities for the development of new compounds with enhanced properties.

Properties

IUPAC Name

6-chloro-3-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClF3N3O2S/c21-11-6-7-13-12(8-11)16(10-4-2-1-3-5-10)17(18(29)25-13)30-19-26-14(20(22,23)24)9-15(28)27-19/h1-9H,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNXEXXWTWKTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SC4=NC(=CC(=O)N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.